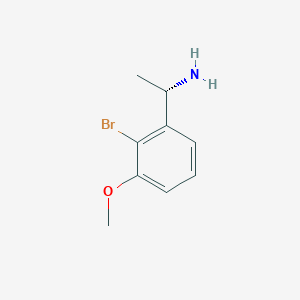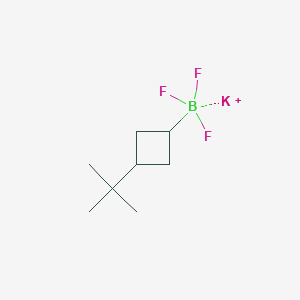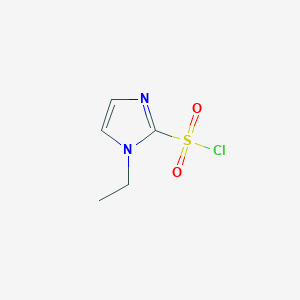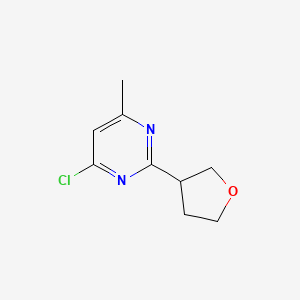
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and an oxolan-3-yl group at position 2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-3-yl group . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxolan-3-yl group can undergo oxidation to form corresponding lactones or reduction to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohol derivatives.
科学的研究の応用
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Chloro-6-methyl-2-(oxolan-3-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-Chloro-6-methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but with a tetrahydrofuran ring instead of oxolan.
Uniqueness
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3 |
InChIキー |
XRZUGZVVCNXDHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2CCOC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


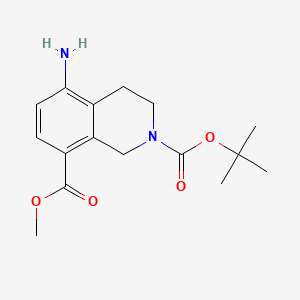
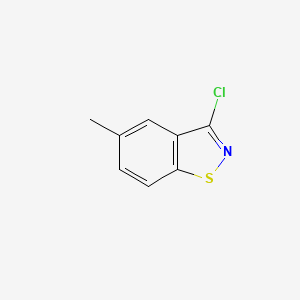
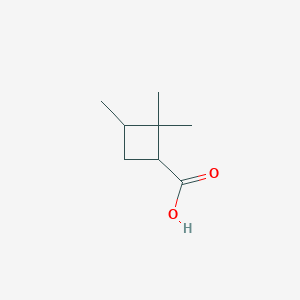
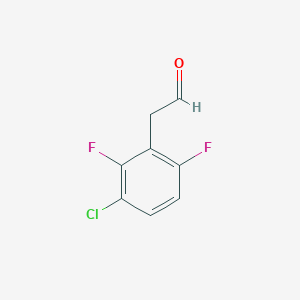
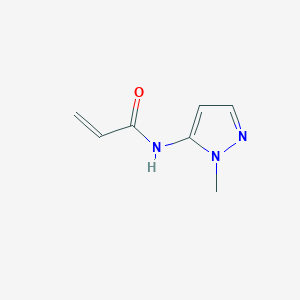
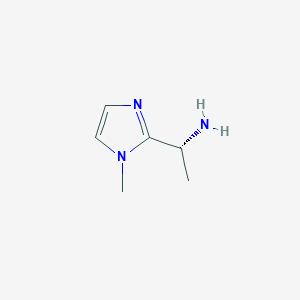
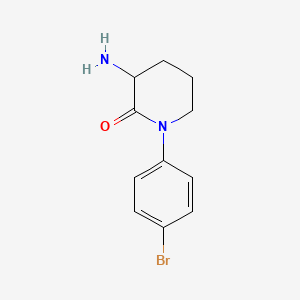
![2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13562247.png)
![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)

![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
